molecular formula C16H19BrN4O2S2 B2907850 N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide CAS No. 389074-00-4

N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide

Cat. No.: B2907850
CAS No.: 389074-00-4
M. Wt: 443.38
InChI Key: MRVIBWPRONFBKE-UHFFFAOYSA-N
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Description

The compound N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide is a 1,3,4-thiadiazole derivative characterized by a 4-bromophenylcarbamoylmethylsulfanyl substituent at the 5-position of the thiadiazole ring and a 2-ethylbutanamide group at the 2-position. The thiadiazole core is known for its pharmacological versatility, including antimicrobial, anti-inflammatory, and antioxidant activities .

Properties

IUPAC Name

N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4O2S2/c1-3-10(4-2)14(23)19-15-20-21-16(25-15)24-9-13(22)18-12-7-5-11(17)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVIBWPRONFBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide typically involves multiple steps. One common method includes the reaction of 4-bromoaniline with ethyl 2-bromoacetate to form an intermediate, which is then reacted with thiosemicarbazide to form the thiadiazole ring . . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to optimize the reaction yield. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide involves its interaction with specific molecular targets. The thiadiazole ring and bromoaniline moiety allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, affecting various biological processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares the target compound with structurally related analogs, focusing on substituents, molecular properties, and biological activities:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Biological Activity Key References
Target Compound 5-[(4-Bromophenylcarbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl + 2-ethylbutanamide ~480.4* Antimicrobial, potential enzyme inhibition
3-[(5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one (7A1) 5-[2-(4-bromophenyl)-2-oxoethylsulfanyl] + quinazolinone ring ~529.3 Not specified (synthetic focus)
N-{5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-chlorobenzamide 5-(4-bromobenzylsulfanyl) + 4-chlorobenzamide ~465.8 Not specified (structural focus)
N-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide 5-(4-chlorobenzyl) + 4-(2-methylphenoxy)butanamide ~429.9 Not specified (structural focus)
2-Benzoylamino-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]ethanamide 5-(4-bromophenyl) + benzoylaminoethyl ~417.3 Structural/biological studies
N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 5-(4-chlorobenzylsulfanyl) + dimethylsulfamoylbenzamide ~496.0 Potential enzyme inhibition

*Calculated based on molecular formula.

Key Observations:
  • Substituent Diversity : The target compound’s carbamoylmethylsulfanyl group distinguishes it from analogs with simpler benzylsulfanyl or oxoethylsulfanyl substituents . This group may enhance hydrogen-bonding capacity, improving solubility compared to purely aromatic substituents .
  • Electron-Withdrawing Groups: The 4-bromophenyl moiety in the target compound contrasts with 4-chlorophenyl () or methylphenoxy () groups. Bromine’s stronger electron-withdrawing effect may increase antimicrobial potency, as seen in studies where halogenated derivatives outperformed non-halogenated analogs .
  • Amide vs. Sulfamoyl : The dimethylsulfamoyl group in introduces bulkier substituents, which could hinder membrane permeability compared to the target compound’s carbamoyl group .

Pharmacological Activity

  • Antimicrobial Potential: Derivatives with electron-withdrawing substituents (e.g., bromo, chloro) exhibit enhanced antimicrobial activity. For example, triazole-thiadiazole hybrids with 4-bromophenyl groups showed MIC values as low as 12.5 µg/mL against S. aureus . The target compound’s bromine and amide functionalities may similarly enhance activity.
  • Anti-Inflammatory and Antioxidant Effects : Compounds like KA3 and KA7 () demonstrated radical scavenging and protein denaturation inhibition, suggesting the target compound’s thiadiazole core and amide bonds could confer similar properties .

Physicochemical and Crystallographic Properties

  • Crystallography : Thiadiazole derivatives often adopt planar or butterfly-like conformations (e.g., ), which influence packing efficiency and melting points. The target compound’s carbamoylmethylsulfanyl group may introduce steric hindrance, reducing crystallinity compared to simpler analogs .
  • Solubility : The 2-ethylbutanamide group likely improves solubility in polar solvents compared to purely aromatic substituents (e.g., benzamide in ) .

Biological Activity

N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Synthesis

The compound features a thiadiazole ring , which is known for its diverse biological activities. The synthesis typically involves multiple steps, including the formation of the thiadiazole ring and subsequent functional group modifications. Key synthetic pathways include:

  • Formation of the thiadiazole ring through cyclization reactions.
  • Introduction of the bromophenyl group via bromination and coupling reactions.
  • Attachment of functional groups such as carbamoyl and sulfanyl moieties.

The mechanism by which this compound exerts its biological effects is likely linked to its interaction with specific molecular targets. These targets may include:

  • Enzymes involved in metabolic pathways.
  • Receptors that mediate cellular responses.

This interaction can lead to modulation of biological pathways relevant to various diseases.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant activity against a range of pathogens, including bacteria and fungi:

CompoundPathogenActivity
1,3,4-Thiadiazole DerivativeStaphylococcus aureusInhibitory
1,3,4-Thiadiazole DerivativeEscherichia coliInhibitory
1,3,4-Thiadiazole DerivativeCandida albicansInhibitory

These findings suggest that this compound could possess similar antimicrobial properties due to its structural components.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • Cytostatic Properties : Research has shown that derivatives with a thiadiazole core inhibit cancer cell proliferation in various cancer types.
  • Mechanistic Insights : The anticancer activity may be attributed to the induction of apoptosis and inhibition of tumor growth through specific molecular interactions.

A study demonstrated that a related compound exhibited IC50 values in the micromolar range against several cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound:

  • Antimicrobial Efficacy : A study reported that thiadiazole derivatives showed significant antibacterial activity against resistant strains of bacteria .
  • Anticancer Potential : Another investigation revealed that certain thiadiazole derivatives demonstrated promising anticancer activity in vitro against breast cancer cells .
  • Anti-inflammatory Effects : Thiadiazoles have also been evaluated for their anti-inflammatory properties, showing potential in reducing inflammation markers in animal models .

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